(6-Acetamidophenazin-2-yl) acetate
Description
(6-Acetamidophenazin-2-yl) acetate is a synthetic phenazine derivative characterized by a tricyclic aromatic phenazine core substituted with an acetamide group at position 6 and an acetate ester at position 2. Phenazines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and redox properties .
Properties
CAS No. |
18450-10-7 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.298 |
IUPAC Name |
(6-acetamidophenazin-2-yl) acetate |
InChI |
InChI=1S/C16H13N3O3/c1-9(20)17-13-4-3-5-14-16(13)19-12-7-6-11(22-10(2)21)8-15(12)18-14/h3-8H,1-2H3,(H,17,20) |
InChI Key |
MAORRHKNBWIOGK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC(=O)C |
Synonyms |
N-[7-(Acetyloxy)-1-phenazinyl]acetamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetamidophenazin-2-yl) acetate typically involves the acetylation of 7-hydroxy-1-phenazinylamine. The reaction is carried out in the presence of acetic anhydride and a suitable catalyst under controlled temperature conditions. The reaction can be represented as follows:
7-Hydroxy-1-phenazinylamine+Acetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(6-Acetamidophenazin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
(6-Acetamidophenazin-2-yl) acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Acetamidophenazin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Acetamide Derivatives (EP3 348 550A1)
The European patent application EP3 348 550A1 describes benzothiazole-based acetamide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Figure 1). These compounds share the acetamide functional group with (6-acetamidophenazin-2-yl) acetate but differ in core structure (benzothiazole vs. phenazine) and substituents. Key comparisons include:
The trifluoromethyl group in benzothiazole derivatives enhances metabolic stability but reduces aqueous solubility compared to the acetate group in the phenazine compound. The phenazine core may enable redox cycling, a property absent in benzothiazoles .
Methyl 2-Phenylacetoacetate (Cayman Chemical)
Methyl 2-phenylacetoacetate (CAS 16648-44-5) is an ester-containing compound used as a synthetic intermediate. While structurally distinct from this compound, its ester functionality provides insights into stability and reactivity:
The acetate group in the phenazine derivative may confer better shelf stability than the α-keto ester in methyl 2-phenylacetoacetate, which requires cryogenic storage .
Research Findings and Implications
- Bioactivity : Benzothiazole acetamides exhibit kinase inhibition, suggesting that this compound’s acetamide group could similarly interact with enzymatic targets .
- Stability : Phenazines’ aromatic cores resist degradation compared to linear esters, but electron-withdrawing groups (e.g., trifluoromethyl in benzothiazoles) may offer superior metabolic stability .
Data Tables
Table 1: Structural and Functional Comparison
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